![molecular formula C8H7N3O B13094044 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one: is a heterocyclic compound with a fused pyrimidine ring system. It contains an eight-membered ring, which includes a pyrido[3,4-d]pyrimidine core. This compound has attracted interest due to its potential as a kinase inhibitor, as well as its applications in various scientific fields.
Preparation Methods
Synthetic Routes:: A versatile and efficient synthetic approach to 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates can then be efficiently derivatized to yield novel compounds with kinase inhibitory potential .
Industrial Production Methods:: While specific industrial production methods are not widely documented, research laboratories typically employ synthetic routes similar to those described above. Optimization for large-scale production would be necessary for industrial applications.
Chemical Reactions Analysis
Reactions:: 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution reactions: For example, substitution of the chlorine atom in the 8-chloro intermediate.
Derivatization reactions: To introduce functional groups for specific applications.
8-Chloro intermediate preparation: Chlorination of the corresponding precursor.
Derivatization: Various reagents can be used, depending on the desired functional group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibiting these kinases can lead to the suppression of tumor growth. Research indicates that derivatives of 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one exhibit inhibitory effects on various CDK isoforms, making them promising candidates for anticancer agents .
1.2 Histone Demethylase Inhibition
Recent studies have highlighted the efficacy of this compound derivatives as inhibitors of Jumonji C domain-containing histone lysine demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. The design of C8-substituted derivatives has shown improved affinity for specific KDM subfamilies, particularly KDM4 and KDM5, which are involved in various cancers .
Structural Characteristics and Synthesis
2.1 Structural Features
The unique structure of this compound includes a carbonyl group at position 4 and a methyl group at position 8. This arrangement is essential for its biological activity and interaction with target enzymes .
2.2 Synthetic Routes
Several synthetic methods have been developed to produce this compound derivatives. Common approaches involve the reaction of 3-aminopyridine derivatives with various amidine compounds under specific conditions to yield high-purity products with significant biological activity .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism by which 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one exerts its effects as a kinase inhibitor remains an active area of research. It likely involves interactions with ATP-binding pockets and modulation of kinase activity.
Comparison with Similar Compounds
While 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one is less explored than other fused pyrimidines, its unique structure may offer advantages in terms of selectivity and binding affinity. Similar compounds include quinazolines (e.g., Gefitinib, Erlotinib, Vandetanib), which are also used as anticancer drugs .
Biological Activity
8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrido ring fused with a pyrimidine moiety. This unique structure contributes to its interaction with various biological targets.
Antitumor Activity
Pyrido[3,4-d]pyrimidine derivatives, including 8-methyl variants, have shown promising antitumor activity. Research indicates that these compounds can inhibit key signaling pathways involved in cancer progression. For instance, they have been identified as inhibitors of tyrosine kinases and other oncogenic pathways such as the mammalian target of rapamycin (mTOR) and phosphatidylinositol-3 kinase (PI3K) pathways .
Table 1: Summary of Antitumor Activities
Compound | Target | Activity | Reference |
---|---|---|---|
This compound | Tyrosine Kinase | Inhibitory | |
8-Methyl variant | mTOR | Inhibitory | |
8-Methyl derivative | PI3K | Inhibitory |
CNS Activity
Studies have also highlighted the central nervous system (CNS) effects of pyrido[3,4-d]pyrimidines. For instance, certain derivatives exhibit CNS depressive properties and anticonvulsant activities. These effects are believed to be mediated through modulation of neurotransmitter systems .
Inhibition of Jumonji C Domain-containing Histone Lysine Demethylases
Recent investigations have revealed that 8-methyl derivatives act as potent inhibitors of Jumonji C domain-containing histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are crucial for epigenetic regulation and have been implicated in various cancers. The binding affinity and selectivity of these compounds suggest their potential as therapeutic agents in cancer treatment .
Table 2: KDM Inhibition Data
The mechanism by which this compound exerts its biological effects is multifaceted:
- Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases, these compounds can disrupt signaling pathways that promote cell proliferation and survival.
- Histone Demethylase Inhibition : The inhibition of KDMs leads to altered gene expression profiles associated with tumorigenesis.
- CNS Modulation : The interaction with neurotransmitter receptors may explain the observed CNS effects.
Case Studies
A notable study evaluated the efficacy of various pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in vitro against several cancer cell lines. Results indicated that modifications at the C8 position significantly enhanced potency against specific cancer types while maintaining low toxicity towards normal cells .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)8(12)11-4-10-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
HBRFTBGGYPEPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=CNC2=O |
Origin of Product |
United States |
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